molecular formula C4H4BBrO2S B010461 3-Bromothiophene-4-boronic acid CAS No. 101084-76-8

3-Bromothiophene-4-boronic acid

Cat. No.: B010461
CAS No.: 101084-76-8
M. Wt: 206.86 g/mol
InChI Key: GGPJEVFFYNCPJV-UHFFFAOYSA-N
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Description

(4-Bromothiophen-3-yl)boronic acid is an organoboron compound with the molecular formula C₄H₄BBrO₂S. It is a valuable precursor in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds. This compound is characterized by the presence of a bromine atom and a boronic acid group attached to a thiophene ring, making it a versatile building block in the synthesis of complex organic molecules.

Mechanism of Action

Target of Action

The primary target of 3-Bromothiophene-4-boronic acid, also known as (4-Bromothiophen-3-yl)boronic acid or 4-BROMOTHIOPHENE-3-BORONIC ACID, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, which is a key step in many synthetic chemical reactions .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like our compound of interest) with a halide or pseudo-halide using a palladium catalyst . The downstream effects include the formation of biaryl compounds, which are important in pharmaceuticals and materials science .

Pharmacokinetics

It’s known that boronic acids are generally stable, readily prepared, and environmentally benign . These properties suggest that the compound could have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, but more research is needed to confirm this.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of complex organic compounds .

Action Environment

The action of this compound is influenced by several environmental factors. The Suzuki–Miyaura reaction conditions are exceptionally mild and tolerant of various functional groups . This suggests that the compound can act effectively in a variety of chemical environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (4-Bromothiophen-3-yl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)₃ or B(OMe)₃ . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: Industrial production of boronic acids, including (4-Bromothiophen-3-yl)boronic acid, often employs hydroboration techniques. This involves the addition of a borane (BH₃) to an alkene or alkyne, followed by oxidation to yield the desired boronic acid . The process is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (4-Bromothiophen-3-yl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with various electrophiles in the presence of a palladium catalyst to form carbon-carbon bonds . This reaction is highly valued for its mild conditions and functional group tolerance.

Common Reagents and Conditions:

    Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).

    Conditions: Reactions are typically conducted at temperatures ranging from 50°C to 100°C under an inert atmosphere.

Major Products: The major products formed from these reactions are biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

(4-Bromothiophen-3-yl)boronic acid has diverse applications in scientific research:

    Chemistry: It is used as a key reagent in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound is employed in the development of biologically active molecules, including potential drug candidates.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and infectious diseases.

    Industry: The compound is used in the production of advanced materials, such as organic semiconductors and polymers.

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Bromophenylboronic acid
  • Thiophen-3-ylboronic acid

Comparison: (4-Bromothiophen-3-yl)boronic acid is unique due to the presence of both a bromine atom and a thiophene ring, which impart distinct electronic properties and reactivity compared to other boronic acids . This makes it particularly useful in the synthesis of heterocyclic compounds and materials with specific electronic characteristics.

Properties

IUPAC Name

(4-bromothiophen-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BBrO2S/c6-4-2-9-1-3(4)5(7)8/h1-2,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPJEVFFYNCPJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CSC=C1Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BBrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629617
Record name (4-Bromothiophen-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101084-76-8
Record name (4-Bromothiophen-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromothiophene-4-boronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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